molecular formula C12H19N3OS B145478 Fuzopyzazol CAS No. 127139-42-8

Fuzopyzazol

Cat. No.: B145478
CAS No.: 127139-42-8
M. Wt: 253.37 g/mol
InChI Key: ICRQITXRBYBVBH-UHFFFAOYSA-N
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Description

Fuzopyzazol is a heterocyclic compound that features a unique fusion of furan and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fuzopyzazol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Fuzopyzazol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Fuzopyzazol has several scientific research applications:

Mechanism of Action

The mechanism of action of Fuzopyzazol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • Fuzopyzazol
  • 3-methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carboxamide
  • 3-methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-sulfonamide

Uniqueness

This compound is unique due to its carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its carboxamide and sulfonamide analogs. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .

Properties

IUPAC Name

3-methyl-5-pentyl-4,5-dihydrofuro[2,3-c]pyrazole-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c1-3-4-5-6-9-7-10-8(2)14-15(12(13)17)11(10)16-9/h9H,3-7H2,1-2H3,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRQITXRBYBVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CC2=C(O1)N(N=C2C)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395214
Record name 3-Methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127139-42-8
Record name 3-Methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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